Cannogenin

Description

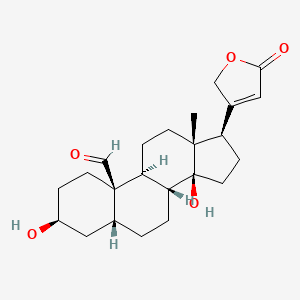

Structure

3D Structure

Properties

Molecular Formula |

C23H32O5 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10,13,15-19,25,27H,2-9,11-12H2,1H3/t15-,16+,17-,18+,19-,21-,22-,23+/m1/s1 |

InChI Key |

JNTNUSUPTSNMNJ-NNNAONFXSA-N |

SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C=O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Cannogenin

Identification and Distribution in Plant Species

Cannogenin has been identified in several botanical sources, often as an aglycone (the non-sugar part) of various cardiac glycosides. Its distribution highlights its phylogenetic significance within certain plant families.

Apocynum cannabinum as a Source

Apocynum cannabinum, commonly known as dogbane, is a recognized natural source of cannogenin. Research has confirmed the presence of cannogenin in this plant species. wikipedia.orgnih.govresearchgate.net

Erysimum Species as a Source

The genus Erysimum, often referred to as wallflowers, is another significant botanical source of cannogenin. Specifically, Erysimum cheiranthoides (wormseed wallflower) has been extensively studied, revealing cannogenin as one of its abundant cardenolides. nih.govwikipedia.orgwikipedia.orgbioregistry.io The cardenolides in Erysimum cheiranthoides can have digitoxigenin (B1670572), cannogenin, cannogenol, or strophanthidin (B154792) as their steroid core, with further structural variations arising from the addition of sugar moieties. wikipedia.org

Thevetia thevetioides and Related Genera

Thevetia thevetioides (synonyms: Cervera thevetioides, Thevetia neriifolia, Cascabela thevetioides, Thevetia peruviana) is a prominent source of cannogenin and its glycosides. reddit.comresearchgate.netuni.luropensci.orgnih.gov In hydrolysates of Thevetia thevetioides seeds, cannogenin, digitoxigenin, and yccotligenin have been characterized as aglycones. researchgate.net The glycosides found in Thevetia species, such as thevetin (B85951) A, B, and C, and thevebiosides A, B, and C, often feature cannogenin as their aglycone. researchgate.netropensci.orgnih.gov Peruvoside (B190475), also known as cannogenin thevetoside, is another cardiac glycoside derived from Cascabela thevetia (Thevetia neriifolia). reddit.com The genus Thevetia is known for its cardenolide-glycosides, which are characteristic of the Apocynaceae family. researchgate.net Other related genera within the Apocynaceae family, such as Cerbera and Strophanthus, also contain cardiac glycosides. nih.gov

Table 1: Key Plant Sources of Cannogenin and its Glycosides

| Plant Species | Primary Cannogenin Forms Detected | Associated Glycosides (if applicable) |

| Apocynum cannabinum | Cannogenin | Glycosides of cannogenin and cannogenol wikipedia.org |

| Erysimum cheiranthoides | Cannogenin | Mono- and diglycosides of cannogenin wikipedia.orgwikipedia.org |

| Thevetia thevetioides | Cannogenin | Peruvoside (cannogenin thevetoside), Thevetin A, B, C, Thevebiosides A, B, C reddit.comresearchgate.netropensci.orgnih.gov |

| Corchorus olitorius | Cannogenol | Cannogenol glycosides wikipedia.org |

| Pachycarpus distinctus | Cannogenin, Cannogenol | Cannodimethoside (yields cannogenol), Cannogenin (free form) |

Other Botanical Sources of Cannogenin and its Glycosides

Beyond the primary sources, cannogenin and its derivatives have been noted in other plants. For instance, Corchorus olitorius has been reported to contain cannogenol glycosides. wikipedia.org Pachycarpus distinctus is another plant where cannogenin, both free and as part of cannodimethoside (which yields cannogenol), has been found. While Digitalis purpurea and Digitalis lanata are well-known for their cardiac glycosides, their aglycones primarily include digitoxigenin, with cannogenin being a related structural form. uni.lu

Elucidation of Biosynthetic Pathways

The biosynthesis of cardenolides, including cannogenin, is a complex multi-enzymatic process that begins with the modification of a steroid backbone.

Steroid Backbone Modification and Precursor Molecules (e.g., Cholesterol, Pregnenolone)

The initial step in the biosynthesis of cannogenin, and indeed all steroid hormones, involves cholesterol. Cholesterol serves as a crucial precursor molecule, undergoing a series of enzymatic transformations. The first committed step in cardenolide biosynthesis is the cleavage of the sterol side chain of cholesterol to yield pregnenolone (B344588). bioregistry.io This critical reaction is catalyzed by cytochrome P450scc (also known as CYP11A1 or CYP87A126 in plants like Erysimum cheiranthoides). bioregistry.io

Following the formation of pregnenolone, the pathway involves further modifications of the steroid backbone through cytochrome P450-mediated oxidations. Key enzymatic steps identified in the biosynthesis of cardenolides in Erysimum species include:

Hydroxylation : The 3β-hydroxysteroid dehydrogenase (3βHSD) introduces a hydroxyl group at the C-3 position.

Ketosteroid Isomerization : A 3-ketosteroid isomerase (3KSI) optimizes the ring conformation.

Reduction : A progesterone (B1679170) 5β-reductase (P5βR2-1) reduces the Δ⁴ double bond, leading to the formation of the 5β-cardanolide skeleton, which is characteristic of cannogenin.

These enzymatic reactions collectively contribute to the structural diversity of cardenolides derived from the initial steroid backbone. The precise and complete biosynthetic pathway for cannogenin, like other cardenolides, continues to be an area of active research.

Table 2: Key Enzymes and Precursor Molecules in Cannogenin Biosynthesis

| Stage | Precursor Molecule(s) | Enzyme(s) Involved | Product(s) / Intermediate(s) |

| Initiation | Cholesterol | Cytochrome P450scc (CYP11A1, EcCYP87A126) | Pregnenolone |

| Steroid Modification | Pregnenolone | 3β-hydroxysteroid dehydrogenase (3βHSD) | (Further intermediates) |

| Steroid Modification | (Intermediates) | 3-ketosteroid isomerase (3KSI) | (Further intermediates) |

| Steroid Modification | (Intermediates) | Progesterone 5β-reductase (P5βR2-1) | 5β-cardanolide skeleton |

| Final Cardenolide Core | (Various intermediates) | Cytochrome P450-mediated oxidations (general) | Cannogenin |

Enzymatic Machinery Involved in Cannogenin Biogenesis

The biosynthesis of cardenolides, including cannogenin, involves a series of enzymatic transformations of steroid precursors. Recent research, particularly in the wallflower genus Erysimum, has shed light on the specific enzymes contributing to the formation of the cardenolide steroid core. researchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP87A126, CYP716A418)

Cytochrome P450 monooxygenases play crucial roles in cardenolide biosynthesis. For instance, EcCYP87A126 (from Erysimum cheiranthoides) is a key enzyme that catalyzes the cleavage of the side chain from sterol precursors, initiating cardenolide biosynthesis by producing pregnenolone. biorxiv.orgnih.gov CRISPR/Cas9 knockout studies in E. cheiranthoides have confirmed that CYP87A126 is indispensable for cardenolide production, with knockout lines showing a significant reduction in cardenolide-like metabolites. This enzyme's activity represents the first committed step at the branch point between sterol and cardenolide metabolism. biorxiv.org

Another cytochrome P450, EcCYP716A418, is involved in cardenolide hydroxylation. biorxiv.org While EcCYP716A418 mutant lines still produce high quantities of cardenolides, they predominantly accumulate digitoxigenin glycosides, which lack oxygenation at carbons 4 and 19. This suggests that EcCYP716A418 may be responsible for hydroxylating digitoxigenin at C19. biorxiv.org

Function of Hydroxysteroid Dehydrogenases (e.g., 3βHSD)

Hydroxysteroid dehydrogenases (HSDs) are essential in steroid metabolism. In the context of cardenolide biosynthesis, 3β-hydroxysteroid dehydrogenase (3βHSD) introduces the C-3 hydroxy group. This enzyme catalyzes the transformation of 3β-hydroxy-5-ene-steroids into their corresponding 3-keto-4-ene derivatives, a crucial step in the biosynthesis of various hormonal steroids, including progesterone. nih.gov In Erysimum cheiranthoides, Ec3βHSD works in concert with 3-ketosteroid isomerase (Ec3KSI) to convert pregnenolone to progesterone. nih.gov

Significance of Ketosteroid Isomerases (e.g., 3KSI)

Ketosteroid isomerases (KSIs) are involved in optimizing the ring conformation during cardenolide biosynthesis. Specifically, 3-ketosteroid isomerase (3KSI) catalyzes the isomerization of 5-pregnene-3,20-dione (isoprogesterone) into 4-pregnene-3,20-dione (progesterone). nih.gov Research has shown that in Digitalis lanata, 3KSI is an individual enzyme, not associated with 3βHSD, as previously thought. nih.gov In Erysimum cheiranthoides, Ec3KSI, a member of the short-chain dehydrogenase/reductase family 42E (SDR42E), is responsible for this isomerization. nih.gov While knockout of Ec3KSI still allows for 5β-cardenolide production, the quantities are lower than in wildtype plants, suggesting that some non-enzymatic isomerization or compensation by other enzymes might occur. nih.gov

Contribution of Progesterone 5β-Reductase (P5βR2-1)

Progesterone 5β-reductase (P5βR) plays a critical role in determining the stereochemistry at carbon 5 of the steroid core in cardenolides. researchgate.net P5βR2-1 reduces the Δ⁴ double bond, leading to the formation of the 5β-cardanolide skeleton. This stereospecific reduction is a crucial step in the biosynthesis of 5β-configured cardenolides, which include cannogenin. nih.govresearchgate.net The occurrence of 5β-cardenolides like digitoxigenin and cannogenin in Erysimum species has been associated with the expression of a functional P5βR2-1. researchgate.netnih.gov Studies have shown that a frameshift mutation in P5βR2-1 in certain Erysimum species correlates with the apparent loss of digitoxigenin and cannogenin synthesis. researchgate.netnih.gov

The table below summarizes the roles of key enzymes in cannogenin biosynthesis:

| Enzyme Class | Example Enzyme | Function in Cannogenin Biosynthesis | Key Substrate/Product |

| Cytochrome P450 | CYP87A126 | Initiates cardenolide biosynthesis by cleaving sterol side chains. | Sterol precursors → Pregnenolone |

| Cytochrome P450 | CYP716A418 | Involved in hydroxylation of cardenolides, possibly at C19. | Digitoxigenin → Hydroxylated Digitoxigenin |

| Hydroxysteroid Dehydrogenase | 3βHSD | Introduces the C-3 hydroxy group; converts 3β-hydroxy-5-ene-steroids to 3-keto-4-ene derivatives. | Pregnenolone → Progesterone |

| Ketosteroid Isomerase | 3KSI | Optimizes ring conformation; isomerizes isoprogesterone (B57192) to progesterone. | Isoprogesterone → Progesterone |

| Progesterone 5β-Reductase | P5βR2-1 | Reduces the Δ⁴ double bond, forming the 5β-cardanolide skeleton. | Progesterone → 5β-pregnane-3,20-dione |

Genetic and Molecular Regulation of Cannogenin Biosynthesis

The production of cannogenin and other cardenolides is subject to genetic and molecular regulation, influencing the diversity and quantity of these defensive compounds in plants.

CRISPR/Cas9 Knockout Studies and Mutagenesis in Biosynthetic Pathways

CRISPR/Cas9 gene editing and chemical mutagenesis have been instrumental in understanding the role of specific enzymes in cardenolide biosynthesis, including those leading to cannogenin. purdue.edunih.gov

CRISPR/Cas9 Knockouts : Studies in Erysimum cheiranthoides have utilized CRISPR/Cas9 to generate knockout lines for candidate genes involved in cardenolide biosynthesis. For instance, knockout lines for EcCYP87A126 showed a significant reduction (up to 98% or 1000-fold decrease) in cardenolide-like metabolites, indicating its indispensable role in the pathway. biorxiv.org Similarly, CRISPR/Cas9 knockouts of CARDENOLIDE METABOLISM 5 (CARD5) and CARDENOLIDE METABOLISM 6 (CARD6), identified as 2-oxoglutarate-dependent dioxygenases (2OGDs), resulted in a substantial deficiency in cardenolide biosynthesis, with reductions of approximately 1,000-fold and 100-fold, respectively. biorxiv.org

Mutagenesis : Chemical mutagenesis, combined with gene coexpression network analysis, has helped identify enzymes that determine the stereochemistry at carbon 5 of the steroid core in Erysimum cardenolides. For example, enzymes like Ec3βHSD, Ec3KSI, EcP5βR2, and EcDET2 were identified through such studies, and their roles were confirmed using CRISPR/Cas9 knockout lines. nih.govbiorxiv.org While cardenolide biosynthesis was not entirely eliminated in these knockouts, mutant plants accumulated cardenolides with altered saturation and stereochemistry of the steroid core. nih.gov

These studies provide critical in vivo evidence for the roles of these enzymes and highlight how plants fine-tune the structure of cardenolides. nih.govbiorxiv.org

Interspecific and Intraspecific Variation in Cardenolide Profiles

Cardenolides exhibit substantial structural variation, with modifications such as glycosylation, hydroxylation, and variations in the stereochemistry and saturation of the steroid core. nih.govnih.gov This variation can occur both between different plant species (interspecific) and within the same species (intraspecific). nih.govcornell.edunih.gov

Interspecific Variation : An analysis of 48 Erysimum species identified almost 100 different cardenolide structures. nih.gov In E. cheiranthoides, cardenolides can have digitoxigenin, cannogenin, cannogenol, or strophanthidin as their steroid core, with further diversity arising from the addition of sugar moieties. nih.gov The occurrence of certain 5β-cardenolides, including digitoxigenin and cannogenin, in Erysimum species is associated with the expression and sequence of P5βR2-1. nih.gov Some Erysimum species express a non-functional P5βR2-1 due to a frameshift mutation, leading to the apparent loss of digitoxigenin and cannogenin synthesis. nih.gov

Intraspecific Variation : Within a single species, cardenolide content and profiles can vary significantly. For example, Asclepias speciosa plants collected from different areas showed a wide range in gross cardenolide concentration, from 19 to 344 µg per 0.1 g dry weight. nih.gov This intraspecific variation may reflect targeted defense against specific herbivore feeding guilds and can be influenced by factors like tissue type and environmental conditions. nih.govresearchgate.net

The variation in cardenolide profiles is summarized in the table below, illustrating how different species and even tissues within a species can have distinct cardenolide compositions.

| Plant Species / Tissue | Key Cardenolide Genins/Profiles | Associated Enzyme/Factor | Reference |

| Erysimum cheiranthoides | Digitoxigenin, Cannogenin, Cannogenol, Strophanthidin | P5βR2-1 expression and sequence | nih.govnih.gov |

| Erysimum sp. (P5βR2-1 frameshift) | Apparent loss of Digitoxigenin and Cannogenin | Non-functional P5βR2-1 | nih.gov |

| Erysimum collinum | Very low cardenolide levels | Low expression of CYP87A126 | nih.gov |

| Asclepias speciosa | Diverse cardenolides, varying concentrations (19-344 µ g/0.1g dry weight) | Geographic origin, plant part | nih.gov |

| Erysimum cheiranthoides (Young leaves, reproductive tissues) | Most abundant cardenolides | Optimal defense theory | nih.gov |

| Erysimum cheiranthoides (Senescing leaves, roots) | Lowest cardenolide concentrations | Optimal defense theory | nih.gov |

Extraction and Isolation Methodologies from Natural Sources

The extraction and isolation of cannogenin and other cardenolides from natural sources involve sophisticated methodologies to ensure purity and yield. These techniques typically combine solvent extraction with various chromatographic purification steps.

Advanced Solvent Extraction and Homogenization Protocols

Effective extraction of cannogenin from plant material often begins with homogenization followed by solvent extraction.

Homogenization : Fresh plant material, such as Apocynum cannabinum leaves, is typically homogenized to increase the surface area for solvent penetration.

Solvent Extraction : Methanol (B129727) is a commonly used solvent for extracting cardenolides. For instance, fresh Apocynum cannabinum leaves can be homogenized in methanol (1:10 w/v) and sonicated at 45°C for one hour. Another approach involves exhaustive extraction of ground plant material (e.g., Asclepias curassavica seeds) using a mixture of methanol and water (1:1), followed by additional extractions with 100% methanol. mdpi.comfrontiersin.org

Partitioning : After initial extraction, the crude extract may be partitioned between immiscible solvents, such as ethyl acetate (B1210297) and water, with cannogenin tending to concentrate in the organic phase.

Chromatographic Purification Techniques for Natural Extracts

Following extraction, various chromatographic techniques are employed to purify cannogenin from the complex mixture of natural extracts.

Column Chromatography : Silica (B1680970) gel column chromatography is a common initial step for separating crude extracts into fractions. mdpi.comgoogle.com Different solvent systems, such as dichloromethane:methanol or ethyl acetate:methanol, are used for elution. google.comacs.org Reversed-phase (RP-18) silica gel by Medium Pressure Liquid Chromatography (MPLC) has also been used to separate crude extracts into fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with mass spectrometry (LC-MS/MS), is a primary technique for the precise quantification and purification of cannogenin and other cardenolides. mdpi.comcore.ac.uk

HPLC Conditions : Typical conditions involve a C18 reversed-phase column with gradient elution using mobile phases like acetonitrile (B52724) and water, often acidified with 0.1% formic acid. biorxiv.orgcore.ac.uk Flow rates are generally around 0.5-1 mL/min, with column temperatures around 40°C. biorxiv.org

Detection : Detection is commonly performed using UV light absorption at wavelengths such as 218 nm, which is effective due to the unsaturated lactone ring present in cardenolides. core.ac.uk High-resolution mass spectrometry (HRMS) is also used for detection, identifying specific m/z values corresponding to cannogenin and its derivatives.

Preparative HPLC : For isolating larger quantities of pure compounds, preparative RP-HPLC is utilized, allowing for the separation of individual cardenolides based on their retention times. scielo.br

Thin-Layer Chromatography (TLC) : TLC can be used for rapid analytical separation, particularly for cardenolide diastereomers, and to monitor fractions during column chromatography. mdpi.comnih.gov

The combination of these advanced extraction and chromatographic techniques enables the isolation of high-purity cannogenin from diverse plant sources for further research and analysis.

Chemical Synthesis and Derivatization of Cannogenin

Total Synthesis Strategies for Cannogenin

The total synthesis of cannogenin and its closely related aglycone, cannogenol, presents considerable synthetic challenges, primarily due to their intricate polycyclic steroid core and multiple stereocenters. Researchers have developed multi-step organic transformations to achieve precise control over stereochemistry and functional group positioning.

Multi-step Organic Transformations and Stereochemical Control

The total synthesis of cardiotonic steroids like (+)-cannogenol, a common aglycone of various biologically important glycosides, has been achieved through multi-step sequences. One notable synthesis of (+)-cannogenol involved an 18-linear-step approach researchgate.net. This synthesis highlights the use of diverse organic transformations, including cycloadditions, cross-couplings, and redox reactions, to construct the complex steroid framework researchgate.net. A concise and scalable enantioselective total synthesis of cannogenol and cannogenol-3-O-α-L-rhamnoside has also been reported, spanning 19 linear steps nih.gov. A key aspect of these syntheses is the assembly of a functionalized intermediate containing C19 oxygenation, which can be rapidly constructed in as few as six linear steps researchgate.netnih.gov. The successful synthesis often relies on the preparation of enantiomerically pure CD-ring segments, crucial for establishing the correct stereochemistry of the final product researchgate.net. The cis-hydrindane (B1200222) motif, a bicyclic structure common in many biologically active natural products, is a significant framework addressed in these synthetic endeavors researchgate.net.

Key Reaction Steps and Methodological Innovations (e.g., Diels-Alder, Heck Coupling)

Key reaction steps in the total synthesis of cannogenin and its analogs often involve powerful carbon-carbon bond-forming reactions and stereoselective transformations. The Mizoroki-Heck reaction and the intramolecular Diels-Alder reaction are prominent examples of key steps in the total synthesis of (+)-cannogenol researchgate.netyoutube.comresearchgate.net. The synthesis typically commences with precursors such as sorbic acid, which undergoes O-acylation followed by an intramolecular Diels-Alder reaction to establish the steroid core youtube.com. The Heck coupling reaction is then employed for the introduction of the furan (B31954) moiety, utilizing palladium-catalyzed cross-coupling with a pyrone triflate youtube.com.

Other critical steps include:

Alkyne Functionalization: Involves the addition of lithium trimethylsilylacetylide and subsequent Luche reduction (NaBH₄-CeCl₃) to form the C-19 carbonyl group youtube.com.

Stereoselective Reductions: Achieved using catalysts such as Crabtree's catalyst (an iridium-based catalyst) for the hydrogenation of specific double bonds while preserving the integrity of the lactone ring youtube.com.

One-pot Reduction/Transposition: A methodological innovation that allows for the rapid assembly of functionalized intermediates nih.gov.

These key reactions are vital for building the complex architecture of cannogenin and its related cardenolides.

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing chirally pure cannogenin and its analogs, as their biological activity is often stereochemistry-dependent. A significant advancement in this area is the use of a Cu(II)-catalyzed enantioselective and diastereoselective Michael reaction/tandem aldol (B89426) cyclization researchgate.netnih.gov. This approach has enabled a concise and scalable enantioselective total synthesis of cannogenol and cannogenol-3-O-α-L-rhamnoside researchgate.netnih.gov. This strategy allows for the gram-scale enantioselective synthesis of the functionalized cardenolide core, achieving a high enantiomeric excess (92% ee) nih.gov. The development of such enantioselective methods is critical for providing access to chirally pure compounds for further research and potential therapeutic applications nih.gov.

Semisynthesis of Cannogenin and its Aglycones from Precursors

Semisynthesis of cannogenin and its aglycones primarily involves the modification or cleavage of naturally occurring glycosides. Cannogenin, as an aglycone, can be obtained by cleaving the sugar moieties from its glycoside forms through methods such as acid hydrolysis or enzymatic treatment nih.govmdpi.com. For instance, the aglycone of certain cardenolides has been identified as cannogenin through comparison of spectroscopic data, often after hydrolysis of the parent glycoside researchgate.net. The total synthesis of (+)-cannogenol, which is an aglycone, also contributes to the supply of these fundamental steroid structures for further derivatization researchgate.net. Global deprotection steps are often employed in synthetic routes to yield the desired aglycone, such as cannogenol, from protected intermediates organic-chemistry.org.

Synthesis of Cannogenin Derivatives and Analogs

The synthesis of cannogenin derivatives and analogs, particularly its glycosides, is important for exploring structure-activity relationships and identifying compounds with modified biological profiles.

Glycosylation Studies: Synthesis of Cannogenin Glycosides (e.g., Thevetosides, Rhamnosides)

Glycosylation studies focus on attaching various sugar moieties to the cannogenin aglycone, typically at the C3 position. Strategies have been developed to achieve regio- and stereoselective glycosylation of synthetic cannogenol at its C3 hydroxyl group researchgate.netnih.gov. A prominent example is the synthesis of cannogenol-3-O-α-L-rhamnoside, a natural cardiac glycoside also known as Malayoside researchgate.netnih.govorganic-chemistry.orgumich.edu. This compound, isolated from plants like Apocynum cannabinum and Corchorus olitorius, demonstrates the importance of specific glycosidic linkages umich.edu.

Other significant cannogenin glycosides include thevetosides, such as Peruvoside (B190475) (Cannogenin α-L-thevetoside), which features the sugar thevetose (6-deoxy-3-O-methyl-α-L-glucopyranosyl) attached to cannogenin lipidbank.jpsmolecule.com. Research indicates that complex glycosides, including diglycosides and triglycosides, are synthesized from monoglycosides, suggesting a sequential sugar condensation mechanism nih.govmdpi.com. The characterization of these glycosides often involves acid hydrolysis to liberate the aglycone (e.g., cannogenin) and the sugar moieties for identification nih.govmdpi.com.

The synthesis of these glycosides is crucial for understanding their roles in plant defense and for potential pharmaceutical applications.

Table 1: Key Synthetic Transformations in Cannogenin/Cannogenol Total Synthesis

| Reaction Type | Key Reagents/Conditions | Purpose | Reference(s) |

| Intramolecular Diels-Alder | Thermal conditions (e.g., 180°C) | Construction of the steroid core (e.g., from sorbic acid derivatives) | researchgate.netyoutube.com |

| Mizoroki-Heck Coupling | Palladium-catalyzed (e.g., PdCl₂), pyrone triflate, base | Introduction of the furan moiety | researchgate.netyoutube.comresearchgate.net |

| Michael Addition/Aldol Cyclization | Cu(II)-catalyzed, enantioselective/diastereoselective | Rapid assembly of functionalized cardenolide core, stereochemical control | researchgate.netnih.gov |

| Alkyne Functionalization | Lithium trimethylsilylacetylide, Luche reduction (NaBH₄-CeCl₃) | Establishment of C-19 carbonyl group | youtube.com |

| Stereoselective Reduction | Crabtree's catalyst (Ir-based) | Hydrogenation of specific double bonds | youtube.com |

| Glycosylation | Regio- and stereoselective methods | Attachment of sugar moieties (e.g., rhamnose, thevetose) at C3 | researchgate.netnih.govorganic-chemistry.org |

Structural Modifications for Structure-Activity Relationship (SAR) Exploration

The total synthesis of cannogenin and related cardenolides facilitates comprehensive structure-activity relationship (SAR) studies, offering insights into how modifications to the core structure influence biological activity. wikipedia.org For instance, research has shown that cannogenin exhibits inhibitory activity against cholinesterase enzymes. wikipedia.org Comparative analyses with analogs such as digitoxigenin (B1670572) and strophanthidin (B154792) are employed to assess the impact of specific structural variations, like C5β-hydroxylation, on enzyme inhibition. wikipedia.org

SAR investigations extend to various parts of the cardenolide structure. Studies on cholinesterase inhibitory activity have indicated the significant role of modifications in the E and F rings, as well as moieties within the A ring, in determining the compound's potency. nih.gov Techniques such as in silico docking are utilized to map interactions between cannogenin and enzyme catalytic sites, while enzyme kinetics, including dose-response assays (IC₅₀), are performed to compare potency with reference inhibitors. wikipedia.org

An example of SAR findings related to cannogenin's cholinesterase inhibitory activity is presented below:

| Compound | Cholinesterase Inhibition (% at 100 µg/mL) | IC₅₀ (µg/mL) (AChE) | IC₅₀ (µg/mL) (BChE) |

| Cannogenin | Moderate | Not explicitly stated for Cannogenin alone, but it was noted to inhibit AChE wikipedia.org. | Not explicitly stated for Cannogenin alone. |

| Smilagenin (B1681833) | 15.04 ± 3.01% | 43.29 ± 1.38 | Inactive |

| Kokusaginine | Moderate | 70.24 ± 2.87 | 61.40 ± 3.67 |

| Methyl Rosmarinate | Inactive | Inactive | 41.46 ± 2.83 |

| Galantamine (Reference) | - | 1.33 ± 0.11 | 52.31 ± 3.04 |

Note: Data for Cannogenin's specific IC₅₀ values were not directly provided in the context of the table, but its moderate inhibition of AChE was mentioned. nih.gov

Generation of Analogs with Varied Stereochemistry

The synthesis of cannogenin and its analogs places significant emphasis on controlling stereochemistry, which is critical for their biological activity. Total synthesis approaches are designed to achieve precise control over the stereochemical centers and functional group positioning within the complex steroid core. wikipedia.org

Variations in stereochemistry, even of a single hydrogen atom, can dramatically alter the biological profile of cardenolides. For example, a change in the stereochemistry at C-5 can differentiate compounds like digitoxigenin from uzarigenin. ctdbase.org This highlights the importance of stereoselective synthesis in generating diverse analogs for comprehensive biological evaluation. The modular nature of cardenolide biosynthetic pathways in plants, involving enzymes like progesterone (B1679170) 5β-reductase 2 (P5βR2), demonstrates how changes in enzyme activity or presence can lead to variations in the stereochemistry of the steroid core, influencing the final cardenolide products. These insights from natural biosynthesis can inform synthetic strategies for generating stereochemically diverse analogs.

Convergent and Modular Synthetic Approaches

Convergent and modular synthetic strategies are highly valued in the synthesis of complex natural products like cannogenin due to their efficiency and flexibility. These approaches allow for the assembly of complex molecules from smaller, pre-functionalized fragments, which can be synthesized independently and then coupled in a late stage. This not only streamlines the synthesis but also provides a unified platform for preparing structurally related compounds by simply altering the fragments, thereby facilitating extensive SAR studies and providing materials for chemical biology investigations.

A landmark study on the synthesis of (+)-cannogenol, a structural analog of cannogenin, exemplified a 14-step sequence involving strategic use of cycloadditions, cross-couplings, and redox reactions. wikipedia.org Key reaction steps in such syntheses often include:

Intramolecular Diels-Alder reactions: Crucial for constructing the steroid core, often starting from precursors like sorbic acid. wikipedia.org

Heck Coupling: Used for introducing moieties such as the furan ring, often employing palladium-catalyzed cross-coupling reactions. wikipedia.org

Alkyne Functionalization and Stereoselective Reductions: Steps like lithium trimethylsilylacetylide addition and Luche reduction are employed to establish specific functional groups, such as the C-19 carbonyl group, while stereoselective catalysts (e.g., Crabtree's catalyst) ensure the correct hydrogenation of double bonds. wikipedia.org

The Nagorny synthesis of cannogenol-3-O-α-L-rhamnoside, a cardiac glycoside related to cannogenin, further illustrates a practical enantioselective approach. This synthesis utilized an enantioselective copper-catalyzed coupling reaction as a key step, followed by cyclization. The use of enantiomerically pure CD-ring segments and site-selective transformations are central to such total syntheses, demonstrating the power of these methods in accessing complex stereochemical architectures. The inherent modularity of cardenolide biosynthesis in plants also suggests that the presence or activity of specific enzymes can alter the final pathway products, implying a natural precedent for modularity that synthetic chemists aim to replicate.

Molecular and Cellular Biological Activities of Cannogenin

Interactions with Specific Molecular Targets

Cannogenin's pharmacological profile is largely defined by its ability to modulate the activity of essential enzymes and ion transporters.

Cannogenin is primarily known for its cardiotonic properties, which involve enhancing cardiac contractility. fishersci.se This effect is mediated by its interaction with the sodium-potassium ATPase (Na+/K+-ATPase) pump. fishersci.se The Na+/K+-ATPase pump is a vital membrane-bound enzyme responsible for maintaining the electrochemical gradient across cell membranes. lipidmaps.org Inhibition of this pump by cannogenin leads to an increase in intracellular sodium concentration, which in turn indirectly elevates intracellular calcium levels through the sodium-calcium exchanger mechanism. fishersci.selipidmaps.orgwikipedia.org This rise in intracellular calcium is a key factor in improving heart function and promoting positive inotropic effects. fishersci.sewikipedia.org As a cardenolide, cannogenin functions as an allosteric inhibitor of Na+/K+-ATPase. citeab.com

Cannogenin demonstrates inhibitory activity against cholinesterase enzymes, which are crucial in the context of neurodegenerative diseases like Alzheimer's. fishersci.se Its unique structural characteristics enable it to bind effectively to these enzymes. fishersci.se Research indicates that cannogenin can inhibit acetylcholinesterase (AChE). nih.gov In comparative studies, cannogenin, along with smilagenin (B1681833), showed the ability to inhibit AChE. nih.gov The structural difference of these compounds, specifically carrying a hydrogen atom in the alpha position of their 5th carbon, may contribute to their capacity to inhibit AChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Compounds

| Compound | Enzyme Target | IC50 (µg/mL) | Reference |

| Smilagenin | AChE | 43.29 ± 1.38 | |

| Kokusaginine | AChE | 70.24 ± 2.87 | |

| Cannogenin | AChE | Comparable to Smilagenin (activity noted) | nih.gov |

Cellular Responses and Signaling Pathways

Beyond direct molecular interactions, cannogenin influences various cellular processes and signaling cascades, particularly in the context of cell proliferation and survival.

Cannogenin has exhibited cytotoxic effects across a range of cancer cell lines, including those derived from breast, lung, and liver cancers. fishersci.se Its anticancer mechanism primarily involves the induction of apoptosis and cell cycle arrest, specifically at the G0/G1 phase. fishersci.se Notably, cannogenin has been shown to induce apoptosis in breast cancer cells through the modulation of MAPK signaling pathways. fishersci.se Cardiac glycosides, such as peruvoside (B190475) (a glycoside of cannogenin), are known to activate Src/MAPK signaling, leading to apoptosis in cancer cells. Furthermore, cannogenin has been found to inhibit the Wnt/β-catenin signaling pathway, which is vital for cancer cell proliferation. fishersci.se Studies with peruvoside have confirmed significant anti-proliferative activities in human breast, lung, and liver cancer cells in a dose-dependent manner, accompanied by DNA damage and cell cycle arrest. The dysregulation of Wnt/β-catenin signaling by peruvoside treatment resulted in the inhibition of cyclin D1 and c-Myc. The induction of apoptosis in various cancer cells by cardiac glycosides can also occur via oxidative stress.

Table 2: Anticancer Activity of Cannogenin and its Glycosides

| Compound | Cancer Cell Lines Tested | Primary Mechanism | Key Signaling Pathways Affected | Reference |

| Cannogenin | Breast, Lung, Liver | Apoptosis, Cell Cycle Arrest (G0/G1) | MAPK, Wnt/β-catenin | fishersci.se |

| Peruvoside | Breast, Lung, Liver | Apoptosis, Cell Cycle Arrest (G0/G1) | MAPK, Wnt/β-catenin, PI3K/AKT/mTOR |

A significant cellular effect of cannogenin stems from its impact on intracellular calcium homeostasis. The interaction of cannogenin with the Na+/K+-ATPase pump directly leads to an increase in intracellular calcium levels. fishersci.se This elevation in intracellular calcium is a fundamental aspect of the cardiotonic effects observed with cannogenin and other cardiac glycosides, contributing to enhanced cardiac contractility. fishersci.selipidmaps.orgwikipedia.org Beyond cardiac function, this increase in intracellular calcium also plays a crucial role in regulating apoptosis, particularly in cancer cells.

Cannogenin has demonstrated neuroprotective properties, primarily by mitigating oxidative stress and apoptosis in neuronal cells. fishersci.se Oxidative stress-induced neuronal apoptosis is a key factor in the pathogenesis of neurodegeneration. Natural compounds, including cannogenin, with neuroprotective potential are capable of scavenging free radicals and safeguarding cells from oxidative damage. These compounds can reduce neurotoxin-induced oxidative damage and apoptosis by decreasing the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting lipid peroxidation, and suppressing the activities of caspase-3 and caspase-9. They also contribute to neuroprotection by elevating mitochondrial membrane potential (MMP) and restoring the activity of endogenous antioxidant enzymes. Furthermore, these neuroprotective effects are exerted through the modulation of oxidative cascades within various signaling pathways, such as Nrf2/HO-1, NF-κB, MAPKs, PI3K/Akt, and GSK-3β, and by preventing mitochondria-dependent apoptosis pathways.

Structure-Activity Relationship (SAR) Studies of Cannogenin and its Synthetic Variants

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical compound's structure influence its biological effects. For cardenolides like cannogenin, the steroid nucleus, the lactone ring, and any attached sugar moieties are key determinants of their pharmacological profile. nih.gov

Impact of Structural Modifications on Biological Potency and Selectivity

The cardenolide structure, which forms the core of compounds like cannogenin, is essential for its biological activity, particularly its ability to modulate cation homeostasis by inhibiting Na+/K+-ATPase function. nih.gov Modifications to various positions on the steroid skeleton and the lactone ring significantly impact potency and selectivity. Research on synthetic and natural steroids, including cardiotonic glycosides, has focused on elucidating the effect of oxygenation, C3-glycosylation, and the C17-heterocyclic ring on their biological activity. escholarship.org For instance, the total synthesis of (+)-cannogenol, an aglycon common to various biologically important cardiotonic glycosides, has enabled the preparation of structurally related compounds, facilitating SAR determinations. escholarship.org

In the context of cholinesterase inhibition, studies on structurally similar steroidal saponins (B1172615) have indicated that modifications in the E and F rings, as well as moieties in their A ring, play a role in their inhibitory activity. fishersci.ca Specifically, the presence of a hydrogen atom in the alpha position of the 5th carbon in compounds like smilagenin and cannogenin may influence their ability to inhibit acetylcholinesterase (AChE). fishersci.ca

Correlation between Stereochemistry and Bioactivity

Stereochemical configuration is a significant factor contributing to the variation in toxicity and deterrent activity observed among cardenolides. researchgate.net The specific configuration at carbon 5 of the steroid core (e.g., 5α- vs. 5β-cardenolides) is particularly influential. This stereochemistry is controlled by the concerted action of enzymes such as 3β-hydroxysteroid dehydrogenase (Ec3βHSD), ketosteroid isomerase (Ec3KSI), progesterone (B1679170) 5β-reductase (EcP5βR2), and steroid 5α-reductase (EcDET2). researchgate.net Natural variations in the expression and sequence of enzymes like P5βR2 directly impact cardenolide stereochemistry, affecting the accumulation of different cardenolide types. researchgate.net For example, 5β-cardenolides like digitoxigenin (B1670572) and cannogenin are found in specific plant clades, highlighting the importance of this stereochemical feature. researchgate.net

The stereochemistry at other positions, such as C-17, is also critical, influencing the orientation of the lactone ring. For instance, in the semisynthesis of uzarigenin, the stereochemistry at C-17 was confirmed by 2D NOESY spectroscopy, demonstrating the spatial proximity of the lactone ring and the 18-methyl group, which results from stereoselective hydrogenation. escholarship.org

In Vitro Pharmacological Investigations (Cellular and Biochemical Levels)

Cannogenin exhibits a range of in vitro pharmacological activities, primarily stemming from its interaction with key cellular targets.

Cardiotonic Activity: Cannogenin is well-known for its cardiotonic effects, which involve enhancing cardiac contractility. researchgate.net Its primary mechanism of action is the selective inhibition of the Na+/K+-ATPase pump, a crucial enzyme in cell membranes responsible for maintaining ion gradients. nih.govresearchgate.net This inhibition leads to an increase in intracellular calcium levels, thereby improving heart function and exerting positive inotropic effects. researchgate.net

Anticancer Activity: Recent investigations have highlighted cannogenin's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and liver cancers. researchgate.net The observed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G0/G1 phase. researchgate.net Furthermore, cannogenin has been found to inhibit the Wnt/β-catenin signaling pathway, which is a critical pathway involved in cancer cell proliferation and development. researchgate.net

Cholinesterase Inhibition: Cannogenin has also shown inhibitory activity against cholinesterase enzymes, which are significant targets in neurodegenerative diseases like Alzheimer's. researchgate.net In studies evaluating cholinesterase inhibitory activities of various natural products, cannogenin, alongside smilagenin, demonstrated an ability to inhibit acetylcholinesterase (AChE). fishersci.ca For smilagenin, an IC₅₀ value of 43.29 ± 1.38 µg/mL was reported for AChE inhibition, with cannogenin showing comparable activity. fishersci.ca

Neuroprotective Effects: Beyond cholinesterase inhibition, compounds structurally related to cannogenin have exhibited neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. researchgate.net This suggests a broader potential for cannogenin in addressing neurodegenerative disorders by mitigating cellular damage and promoting neuronal survival. researchgate.net

In Vitro Cholinesterase Inhibition Data

| Compound | Enzyme | IC₅₀ Value (µg/mL) |

| Smilagenin | AChE | 43.29 ± 1.38 |

| Cannogenin | AChE | (Closely followed Smilagenin) |

| Galantamine | AChE | 1.33 ± 0.11 |

| Kokusaginine | AChE | 70.24 ± 2.87 |

| Kokusaginine | BChE | 61.40 ± 3.67 |

| Methyl Rosmarinate | BChE | 41.46 ± 2.83 |

Note: The exact IC₅₀ value for Cannogenin against AChE was not explicitly provided in the source, only that it "closely followed" Smilagenin. fishersci.ca

Advanced Analytical Methodologies for Cannogenin Research

Mass Spectrometry (MS) for Identification and Structural Elucidation

Fragmentation Pathways and Molecular Ion Analysis

The identification of cannogenin in analytical contexts heavily relies on its characteristic fragmentation patterns observed in mass spectrometry (MS/MS). For instance, positive electrospray ionization (ESI) tandem mass spectrometry of cannogenin yields signature fragment ions at m/z 369.205 (corresponding to C₂₃H₂₉O₅⁺, representing [M+H-H₂O]⁺), 351.194 (C₂₃H₂₇O₄⁺, [M+H-2H₂O]⁺), and 333.183 (C₂₃H₂₅O₃⁺). researchgate.net The molecular ion analysis further confirms its elemental composition, with the isotopic pattern matching the theoretical distribution for C₂₃H₃₂O₅ with a mass accuracy (Δppm) of less than 2. researchgate.net

When cannogenin is present as an aglycone within cardiac glycosides, such as thevetin (B85951) A, its sodium adduct ([Cannogenin + Na]⁺) can be observed at m/z 411.17 during fragmentation, representing the cleavage of the sugar moieties. escholarship.orgctdbase.org General fragmentation pathways for cardenolides often involve hydrogen ion transfer followed by the sequential elimination of terminal sugar units and water molecules, ultimately leading to the production of the genin (aglycone). wikidata.org

The following table summarizes key mass spectrometric data for cannogenin:

| Ion Species | m/z (Exact Mass) | Elemental Composition | Context | Source |

| [M+H-H₂O]⁺ | 369.205 | C₂₃H₂₉O₅⁺ | Direct fragmentation of Cannogenin | researchgate.net |

| [M+H-2H₂O]⁺ | 351.194 | C₂₃H₂₇O₄⁺ | Direct fragmentation of Cannogenin | researchgate.net |

| [M+H-3H₂O]⁺ | 333.183 | C₂₃H₂₅O₃⁺ | Direct fragmentation of Cannogenin | researchgate.net |

| [Cannogenin + Na]⁺ | 411.17 | N/A | Aglycone fragment from Thevetin A | escholarship.orgctdbase.org |

| [M+H-H₂O]⁺ (HRMS detection) | 387.216 | N/A | HRMS detection of Cannogenin | researchgate.net |

Spectroscopic Characterization Beyond Basic Identification

Beyond basic mass identification, advanced spectroscopic techniques are indispensable for the comprehensive structural elucidation of cannogenin.

Nuclear Magnetic Resonance (NMR) for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of cardiotonic compounds like cannogenin. Modern NMR techniques, including pulsed Fourier transformation and two-dimensional (2D) homo- and hetero-nuclear spectroscopy, provide detailed insights into the carbon skeleton and the proton environment of the molecule. wikidata.org Techniques such as ¹H NMR, ¹³C NMR, ¹H spin decoupling, long-range selective proton decoupling ¹³C NMR, Nuclear Overhauser Effect (NOE) in ¹H, and Distortionless Enhancement by Polarization Transfer (DEPT) are routinely employed. wikidata.org

For instance, the identity of cannogenin as an aglycone has been confirmed through the comparison of its ¹³C NMR resonances with those of related cardenolides like malayoside. Further structural confirmation is achieved by analyzing 2D NMR spectra, including ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, which map correlations between protons and carbons, providing definitive evidence of connectivity and stereochemistry. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining precise mass measurements, which are fundamental for confirming the elemental composition and molecular formula of cannogenin. HRMS instruments, such as Q-Orbitrap and Time-of-Flight (ToF) mass spectrometers, offer high resolving power and mass accuracy, enabling the differentiation of compounds with very similar nominal masses. researchgate.netciteab.comnih.gov

For cannogenin, HRMS detection can identify ions such as m/z 387.216 ([M+H-H₂O]⁺) and 369.205 ([M+H-2H₂O]⁺), providing highly accurate mass data for these characteristic fragments. researchgate.net The ability of HRMS to match theoretical isotopic patterns with high precision (e.g., Δppm < 2 for C₂₃H₃₂O₅) further enhances the confidence in cannogenin's identification. researchgate.net This precise mass determination is critical for both targeted and untargeted analyses, especially when dealing with novel or trace amounts of the compound. citeab.comnih.gov

Method Development and Validation in Complex Matrices

The analysis of cannogenin in natural extracts, which are often complex matrices, requires robust method development and rigorous validation to ensure accurate and reliable results.

Addressing Coelutions with Other Secondary Metabolites

Plant extracts commonly contain a diverse array of secondary metabolites, including various cardenolides and their glycosides, which can pose significant challenges due to coelution during chromatographic separation. For example, in Thevetia thevetioides seeds, cannogenin co-occurs with other aglycones such as yccotligenin and digitoxigenin (B1670572). ctdbase.org Similarly, within the Erysimum genus, substantial interspecific variation in the accumulation of 5α-, 5β-, and dehydrocardenolides is observed, with 5β-cardenolides like digitoxigenin and cannogenin being restricted to specific clades. wikidata.org

To address these coelution issues, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or ultra-high performance liquid chromatography (UHPLC) coupled with HRMS are preferred. researchgate.netwikidata.org These techniques leverage chromatographic separation to resolve closely eluting compounds before mass spectrometric detection. The use of specific columns, such as a Supelco Titan™ C18 UHPLC Column (80Å, 100 x 2.1 mm, particle size 1.9 μm), and optimized solvent gradients (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) are critical for achieving adequate separation of cannogenin from other secondary metabolites. wikidata.org Despite advanced separation, some related cardenolides may share common fragmentation ions (e.g., m/z 375.2535 for digitoxigenin-containing cardenolides), emphasizing the need for robust chromatographic resolution. nih.gov

Standardization Protocols for Cannogenin Analysis

Standardization protocols are essential to minimize technical variability and ensure the reproducibility and comparability of cannogenin analysis across different studies and laboratories. These protocols encompass various stages of the analytical workflow:

Extraction Protocols: Standardizing extraction methods, including solvent polarity, tissue homogenization techniques, and extraction duration, is crucial to minimize variability in yield and purity. For instance, methanol (B129727) extraction followed by ethyl acetate (B1210297) partitioning is a common approach for cannogenin from plant material. researchgate.net

Chromatographic and Spectrometric Conditions: The use of validated HPLC or UHPLC coupled with MS/MS or HRMS for precise quantification is recommended. This involves defining specific instrumental parameters such as column type, flow rate, gradient elution profiles, and detector settings. researchgate.netwikidata.org

Use of Authentic Standards: Whenever possible, methods should be validated using authentic cannogenin standards to confirm specificity, linearity, accuracy, and precision. researchgate.net In cases where authentic standards are unavailable, identification can be made with reasonable confidence by comparing MS/MS spectra and applying pathway logic, but the availability of standards greatly enhances reliability. wikidata.org

Quality Control and Data Analysis: Including negative controls and cross-referencing modern LC-MS/MS data with historical studies helps identify methodological limitations. researchgate.net Comprehensive analytical tests for standardization can include NMR for structural confirmation, elemental analysis, HPLC for purity assessment, and specific rotation measurements. plantaedb.com

Documentation and Reporting: Researchers should provide raw chromatograms, NMR spectra, and other relevant data in supplementary materials, adhering to journal guidelines to ensure reproducibility. researchgate.net

Metabolic Studies and Ecological Roles of Cannogenin

Biotransformation of Cannogenin in Plant Systems

The biosynthesis of cannogenin in plants, such as Apocynum cannabinum and Erysimum species, involves the modification of a steroid backbone through cytochrome P450-mediated oxidations. Cannogenin can also be obtained through the hydrolysis of more complex cardiac glycosides. For instance, strong acid hydrolysis of thevetin (B85951) A yields the aglycone cannogenin, while controlled hydrolysis can isolate intermediates like peruvoside (B190475).

Studies on plant cell cultures, specifically from Thevetia neriifolia and Digitalis lanata, have demonstrated the biotransformation of cardenolides. These cultures were observed to metabolize cardenolides common to their respective species more rapidly than those uncommon to them. Processes such as glucosylation and deacetylation were noted in both Thevetia and Digitalis cell cultures, while deglucosylation and oxidation were observed specifically in Thevetia cultures. niscpr.res.in This indicates active metabolic pathways within plant systems capable of modifying and processing cardenolide structures, including those related to cannogenin.

Role of Cannogenin in Plant Defense Mechanisms Against Herbivory

Cannogenin, as a component of cardenolides, is a crucial chemical defense against herbivory in several plant genera, notably Erysimum (wormseed wallflower) within the Brassicaceae family. nih.govbiorxiv.orgmdpi.combiorxiv.orgnih.gov While most Brassicaceae species primarily rely on glucosinolates for defense, Erysimum plants have additionally evolved the ability to produce cardenolides, representing a more recently acquired defensive mechanism. biorxiv.orgmdpi.com These cardenolides act as allosteric inhibitors of Na⁺,K⁺-ATPases in animals, disrupting nerve signal transduction and potentially leading to herbivore paralysis. biorxiv.orgbiorxiv.org

Research on Erysimum cheiranthoides has shown that cardenolides, including those with cannogenin as a steroid core, are effective defenses. biorxiv.orgnih.govnih.gov For example, knockout lines of EcCYP87A126, an enzyme essential for cardiac glycoside biosynthesis in E. cheiranthoides, exhibited barely detectable levels of cardenolides. biorxiv.orgnih.gov These cardiac glycosides were found to be highly effective against certain glucosinolate-tolerant specialist herbivores, such as the cabbage white butterfly (Pieris rapae) and the large cabbage white butterfly (Pieris brassicae). nih.gov However, their effect on broad generalist herbivores was found to be lesser or non-existent. nih.gov

The distribution of cardenolides within E. cheiranthoides often aligns with the optimal defense theory, which posits that defenses are most abundant in the most valuable tissues. Cardenolides, including those derived from cannogenin, are typically most concentrated in young leaves and reproductive tissues, with lower concentrations observed in senescing leaves and roots. nih.govbiorxiv.org This strategic allocation maximizes protection for critical plant parts.

Table 1: Effect of Cardiac Glycosides on Herbivores in Erysimum cheiranthoides nih.gov

| Herbivore Type | Specific Herbivore Species | Effect of Cardiac Glycosides |

| Glucosinolate-tolerant Specialist | Pieris rapae (cabbage white butterfly) | Highly effective defense |

| Glucosinolate-tolerant Specialist | Pieris brassicae (large cabbage white butterfly) | Highly effective defense |

| Broad Generalist | Unspecified | Lesser to no effect |

Cannogenin as a Metabolite in Plant Stress Responses (e.g., Water Stress)

Plants respond to various abiotic stresses, including water stress (drought), by altering their metabolic profiles. modernsciences.orgmdpi.comresearchgate.net Cannogenin has been identified as a metabolite involved in plant stress responses. In a metabolomics study on Cymbopogon distans leaves, cannogenin (identified as ST2, a sterol lipid) exhibited a high VIP (Variable Importance in Projection) score of 1.40, indicating its significant contribution to the metabolic changes observed in response to water addition during dry seasons. mdpi.com This suggests that cannogenin, as a sterol lipid, plays a role in the plant's adaptation and resistance mechanisms to drought conditions, potentially by influencing cellular osmotic pressure or other physiological adjustments. mdpi.com

Plants under water stress often elevate their cell osmotic potential or adjust stomatal conductance as strategies to cope with water shortage. researchgate.net The accumulation of certain metabolites, including lipids, contributes to drought resistance by enhancing intracellular osmotic pressure and facilitating water retention. mdpi.com The presence and altered levels of cannogenin in C. distans under varying water conditions highlight its potential involvement in these complex stress response pathways.

Comparative Metabolomics of Cannogenin-Producing Plants

Comparative metabolomics studies provide insights into the diversity and evolutionary patterns of secondary metabolites across different plant species. In the genus Erysimum, which produces cardenolides like those containing cannogenin, an analysis of 48 species identified nearly 100 different cardenolide structures. nih.govbiorxiv.org This extensive structural variation, including modifications to the steroid core (such as stereochemistry and saturation), hydroxylation, and glycosylation, is thought to allow Erysimum species to fine-tune their defensive profiles against specific herbivore populations. researchgate.net

The cardenolide profiles in Erysimum cheiranthoides can vary, with abundant cardenolides having digitoxigenin (B1670572), cannogenol, cannogenin, or strophanthidin (B154792) as their steroid core. nih.gov Furthermore, the specific configuration at carbon 5 of the cardenolide steroid core can vary among Erysimum species, with the occurrence of certain 5β-cardenolides being associated with the expression and sequence of particular enzymes (e.g., P5βR2). researchgate.netnih.gov This highlights how genetic differences can lead to variations in the types and abundance of cardenolides, including cannogenin-derived compounds, across different plant lineages.

Table 2: Cardenolide Core Structures in Erysimum cheiranthoides nih.gov

| Cardenolide Steroid Core |

| Digitoxigenin |

| Cannogenol |

| Cannogenin |

| Strophanthidin |

These comparative studies underscore the evolutionary dynamics of plant chemical defenses and the intricate metabolic pathways that lead to the diverse array of compounds like cannogenin, enabling plants to adapt to environmental pressures and biotic interactions.

Future Research Directions and Scientific Opportunities

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of cardenolides, including cannogenin, involves intricate steroid backbone modifications often mediated by cytochrome P450 enzymes . Despite progress, the complete metabolic pathways and the specific enzymes involved in cardenolide biosynthesis and modification remain largely unelucidated nih.govresearchgate.net. Future research will aim to identify and characterize these undiscovered enzymes. For instance, recent studies have identified four enzymes (Ec3βHSD, Ec3KSI, EcP5βR2, and EcDET2) in Erysimum species that influence the stereochemistry at carbon 5 of the steroid core during cardenolide biosynthesis researchgate.net. Natural variations in enzymes like progesterone (B1679170) 5β-reductase 2 (P5βR2) have been shown to explain structural diversity among cardenolides in the Erysimum genus researchgate.net.

A critical research direction involves pinpointing the physical location of these biosynthetic enzymes within plant cells and tissues nih.gov. Advanced molecular biology techniques, such as CRISPR/Cas9-mediated gene editing, have already been employed to generate knockout lines, confirming enzyme activity in vivo and revealing how their manipulation can alter cardenolide profiles researchgate.net. Such flexibility in pathway assembly holds promise for the tailored production of diverse cardenolide structures for biomedical applications researchgate.net.

Advanced Synthetic Methodologies for Novel Cannogenin Analogs

The total synthesis of cannogenin and its derivatives has been achieved through multistep organic transformations, allowing for precise control over stereochemistry and functional group positioning . A notable example is the synthesis of (+)-cannogenol, a structural analog, accomplished via a 14-step sequence incorporating strategic cycloadditions, cross-couplings, and redox reactions, with sorbic acid as a starting material . The total synthesis of (+)-cannogenol has also been reported, emphasizing key Mizoroki-Heck and intramolecular Diels-Alder reactions researchgate.net.

Future efforts will concentrate on developing more efficient and scalable synthetic methodologies to access cannogenin and its novel analogs. This is crucial for systematically studying their biological activities and establishing comprehensive structure-activity relationships (SARs) umich.edu. Significant data on SARs have already been obtained for cardiotonic steroids, providing a foundation for rational drug design umich.edu. The ability to synthesize a wide array of analogs will facilitate the exploration of how specific structural modifications influence cannogenin's therapeutic efficacy and selectivity.

Deeper Elucidation of Molecular and Cellular Pharmacodynamics

Cannogenin is primarily known for its cardiotonic effects, which stem from its interaction with the Na+/K+-ATPase pump, leading to an increase in intracellular calcium levels and improved cardiac contractility researchgate.net. Beyond its cardiac effects, cannogenin has demonstrated potential anticancer activity, exhibiting cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest, particularly at the G0/G1 phase, and inhibiting the Wnt/β-catenin signaling pathway . Furthermore, it has shown cholinesterase inhibitory activity and neuroprotective properties by mitigating oxidative stress and apoptosis in neuronal cells .

Future research will delve deeper into the molecular and cellular pharmacodynamics of cannogenin. This includes a more detailed understanding of its binding sites, downstream signaling pathways, and the precise mechanisms by which it exerts its diverse biological effects. In silico approaches, such as molecular docking, can be employed to map interactions between cannogenin and its target enzymes, such as acetylcholinesterase (AChE) . Comparative analyses with known analogs like digitoxigenin (B1670572) and strophanthidin (B154792) will be instrumental in assessing the impact of specific structural features, such as C5β-hydroxylation, on its activity and selectivity .

Development of High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) has proven invaluable in assessing the biological activity of cardiotonic steroids. For instance, cannogenol has shown impressive activity against several cancer cell lines (HeLa, Cos-7, HEK, A2780cis, KB-3-1) in HTS campaigns designed to sample various disease areas, including cancer umich.edu.

The development of advanced HTS assays will be pivotal for the rapid identification of novel cannogenin analogs with enhanced potency and specificity. Integrating HTS with genomics technologies, often referred to as HTS(2), allows for large-scale quantitative analysis of gene matrices associated with specific disease phenotypes, thereby enabling the screening of small molecules that can precisely intervene with disease-linked gene expression events nih.gov. Bioactivity-guided fractionation, combined with HTS, represents a powerful strategy for identifying novel compounds suitable for preclinical testing jddtonline.info. Standardized dose-response assays, such as IC50 determinations, conducted under controlled conditions (e.g., pH, temperature), are essential for accurately comparing the potency of cannogenin and its derivatives mdpi.com.

Application of Systems Biology and Omics Approaches to Cannogenin Research

The application of systems biology and various "omics" approaches (genomics, transcriptomics, proteomics, metabolomics) will be crucial for a holistic understanding of cannogenin's biological effects and its interactions within complex biological systems nih.govwvu.eduresearchgate.netnih.gov. Systems biology integrates concepts from physics, chemistry, computer science, mathematics, and engineering with the analysis of biological data nih.gov.

These integrative approaches can help decipher molecular regulatory networks and functional responses influenced by cannogenin nih.gov. For example, untargeted metabolomics, particularly when coupled with in vitro digestion methods, can provide insights into the bioaccessibility and metabolic transformations of cannogenin and related compounds researchgate.net. Moving beyond reductionist frameworks, a systems biology approach is necessary to investigate complex gene-environment interactions and improve therapeutic efficacy wvu.eduresearchgate.net. This involves curating biological pathways implicated in specific diseases and constructing virtual models using various computational methods, such as Boolean, Kinetic, or Bayesian statistical models, to predict and understand cannogenin's effects at a systems level nih.gov.

Q & A

Q. How should researchers address discrepancies between genomic data and metabolite profiles in Cannogenin-producing species?

- Methodological Guidance :

- Co-expression Networks : Use weighted gene co-expression network analysis (WGCNA) to identify clusters of genes correlating with Cannogenin levels.

- Post-Transcriptional Regulation : Perform Western blotting to confirm P5βR2-1 protein abundance in species with mRNA expression but no Cannogenin detection .

Literature Review & Citation Practices

Q. What strategies improve the rigor of literature reviews on Cannogenin’s bioactivity?

- Methodological Guidance :

- Source Evaluation : Prioritize primary literature from high-impact journals (e.g., Phytochemistry, Journal of Natural Products) over uncertified preprints.

- Citation Chaining : Use tools like Google Scholar’s "Cited by" feature to trace seminal studies and identify knowledge gaps .科研基础-如何做好中英文参考文献03:23

使用Google Scholar进行搜索02:39

使用Google Scholar进行搜索02:39

Q. How can researchers avoid bias when synthesizing historical and contemporary Cannogenin studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.